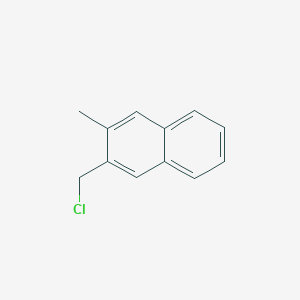

2-(Chloromethyl)-3-methylnaphthalene

CAS No.:

Cat. No.: VC15982064

Molecular Formula: C12H11Cl

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl |

|---|---|

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | 2-(chloromethyl)-3-methylnaphthalene |

| Standard InChI | InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3 |

| Standard InChI Key | CQHSFFQAXLUPEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2C=C1CCl |

Introduction

Synthetic Routes and Optimization

The synthesis of 2-(Chloromethyl)-3-methylnaphthalene can be inferred from methods used for related chloromethylnaphthalenes. Two primary pathways are described below:

Chlorination of 3-Methyl-2-naphthalenemethanol

A common approach involves the reaction of 3-methyl-2-naphthalenemethanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method, adapted from procedures for 1-chloromethylnaphthalene , proceeds via nucleophilic substitution:

Key parameters:

-

Reaction temperature: 0°C to room temperature.

-

Solvent: Dichloromethane or chloroform.

-

Yield: ~85–92% after purification by silica gel chromatography .

Friedel-Crafts Alkylation

Physicochemical Properties

The compound’s properties are extrapolated from structurally similar chloromethylnaphthalenes (Table 1) .

Table 1: Comparative Physicochemical Data

Reactivity and Functionalization

The chloromethyl group serves as a versatile handle for further derivatization:

Nucleophilic Substitution

Reactions with amines, alkoxides, or thiols yield secondary amines, ethers, or sulfides, respectively. For example, treatment with morpholine produces 2-(morpholinomethyl)-3-methylnaphthalene, a potential pharmacophore .

Cross-Coupling Reactions

Applications in Industry and Research

Agrochemical Intermediates

Chloromethylnaphthalenes are precursors to pesticides and herbicides. For instance, 2-(Chloromethyl)-3-methylnaphthalene may be used to synthesize (((arylmethyl)difluoroethyl)amino)furanones, which exhibit insecticidal activity .

Pharmaceutical Development

Derivatives of chloromethylnaphthalenes demonstrate antifungal properties. In vitro studies on analogous compounds show MIC values of 12.5–50 µg/mL against Candida albicans, suggesting potential for antifungal drug development .

Materials Science

The compound’s aromaticity and substituents make it a candidate for organic semiconductors or liquid crystals, though this application remains exploratory.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume